molecular formula C22H38N2O2 B5228694 N-tert-butyl-2-{3-[(tert-butylcarbamoyl)methyl]adamantan-1-yl}acetamide

N-tert-butyl-2-{3-[(tert-butylcarbamoyl)methyl]adamantan-1-yl}acetamide

Cat. No.: B5228694
M. Wt: 362.5 g/mol
InChI Key: NQPQKQHWEUSSDA-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{3-[(tert-butylcarbamoyl)methyl]adamantan-1-yl}acetamide is a complex organic compound known for its unique structural properties. It features a tert-butyl group, an adamantane core, and an acetamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{3-[(tert-butylcarbamoyl)methyl]adamantan-1-yl}acetamide typically involves multiple steps. One common method includes the reaction of adamantane derivatives with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{3-[(tert-butylcarbamoyl)methyl]adamantan-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-2-{3-[(tert-butylcarbamoyl)methyl]adamantan-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-tert-butyl-2-{3-[(tert-butylcarbamoyl)methyl]adamantan-1-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-thioimidazole: Shares the tert-butyl group but differs in the core structure.

    N-tert-butyl acrylamide: Similar in having a tert-butyl group but differs in the functional groups attached.

Uniqueness

N-tert-butyl-2-{3-[(tert-butylcarbamoyl)methyl]adamantan-1-yl}acetamide is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other compounds with similar functional groups but different core structures.

Properties

IUPAC Name

N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]-1-adamantyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O2/c1-19(2,3)23-17(25)12-21-8-15-7-16(9-21)11-22(10-15,14-21)13-18(26)24-20(4,5)6/h15-16H,7-14H2,1-6H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPQKQHWEUSSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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